molecular formula C10H10Br2N2O2 B12281296 (2,5-Dibromopyridin-3-yl)(morpholino)methanone CAS No. 1394291-58-7

(2,5-Dibromopyridin-3-yl)(morpholino)methanone

Cat. No.: B12281296
CAS No.: 1394291-58-7
M. Wt: 350.01 g/mol
InChI Key: IALWQVVTPGGKTF-UHFFFAOYSA-N
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Description

(2,5-Dibromopyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10Br2N2O2 and a molecular weight of 350.01 g/mol . It is a derivative of pyridine and morpholine, featuring two bromine atoms at the 2 and 5 positions of the pyridine ring and a morpholino group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromopyridin-3-yl)(morpholino)methanone typically involves the reaction of 2,5-dibromopyridine with morpholine in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-Dibromopyridine+MorpholineThis compound\text{2,5-Dibromopyridine} + \text{Morpholine} \rightarrow \text{this compound} 2,5-Dibromopyridine+Morpholine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromopyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

(2,5-Dibromopyridin-3-yl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dibromopyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromopyridine: A precursor in the synthesis of (2,5-Dibromopyridin-3-yl)(morpholino)methanone.

    Morpholine: A component of the compound, used in various chemical syntheses.

    Pyridine Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of a dibromopyridine moiety and a morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,5-dibromopyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWQVVTPGGKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223238
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-58-7
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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